molecular formula C13H18N2O B14725499 N-(2-Dimethylaminoacetyl)-1-indanamine CAS No. 6514-52-9

N-(2-Dimethylaminoacetyl)-1-indanamine

Cat. No.: B14725499
CAS No.: 6514-52-9
M. Wt: 218.29 g/mol
InChI Key: AFKJKDXBPYJNIK-UHFFFAOYSA-N
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Description

N-(2-Dimethylaminoacetyl)-1-indanamine is a synthetic derivative of 1-indanamine (C₉H₁₁N), a bicyclic amine with a fused benzene and cyclopropane ring system . The compound features a dimethylaminoacetyl group (-CO-N(CH₃)₂) attached to the amino group of 1-indanamine.

Properties

CAS No.

6514-52-9

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C13H18N2O/c1-15(2)9-13(16)14-12-8-7-10-5-3-4-6-11(10)12/h3-6,12H,7-9H2,1-2H3,(H,14,16)

InChI Key

AFKJKDXBPYJNIK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1CCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylaminoacetyl)-1-indanamine typically involves the reaction of 1-indanamine with 2-dimethylaminoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: 1-indanamine and 2-dimethylaminoacetyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylaminoacetyl)-1-indanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted indanamines depending on the nucleophile used.

Scientific Research Applications

N-(2-Dimethylaminoacetyl)-1-indanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Dimethylaminoacetyl)-1-indanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoacetyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1-Indanamine

The following table summarizes key structural and functional differences between N-(2-dimethylaminoacetyl)-1-indanamine and related compounds:

Compound Name Substituents/Modifications Key Applications/Activities Reference Evidence
This compound -NH-CO-N(CH₃)₂ at the 1-position Not explicitly reported; inferred from analogs N/A
1-Indanamine (base structure) -NH₂ at the 1-position Intermediate in drug synthesis (e.g., rasagiline, indatraline)
Rasagiline (N-Propargyl-1-indanamine) -NH-CH₂-C≡CH at the 1-position MAO-B inhibitor; anti-Parkinson’s agent
Indatraline -NH₂ at 1-position; 3-(3,4-dichlorophenyl) substituent Nonselective monoamine reuptake inhibitor
3-(3,4-Dichlorophenyl)-1-indanamine -NH₂ at 1-position; 3-(3,4-Cl₂C₆H₃) substituent High-affinity blocker of DA/5-HT/NE transporters
Dimefadan (N,N-Dimethyl-3-phenyl-1-indanamine) -N(CH₃)₂ at 1-position; 3-phenyl substituent Historical antidepressant candidate

Pharmacological and Functional Comparisons

  • Rasagiline vs. This compound: Rasagiline’s propargyl group (-CH₂-C≡CH) confers irreversible MAO-B inhibition, critical for its anti-Parkinson’s activity . In contrast, the dimethylaminoacetyl group in this compound may enhance solubility or enable reversible enzyme interactions, though specific data are lacking.
  • Indatraline vs. This compound: Indatraline’s 3-(3,4-dichlorophenyl) group enables nonselective binding to dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters (Ki < 10 nM) . The dimethylaminoacetyl modification likely shifts selectivity or potency due to steric and electronic effects.
  • Dimefadan vs. This compound: Dimefadan’s N,N-dimethyl group and 3-phenyl substituent contribute to its historical use as an antidepressant . The acetyl spacer in this compound may reduce metabolic instability compared to Dimefadan’s direct N-methylation.

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